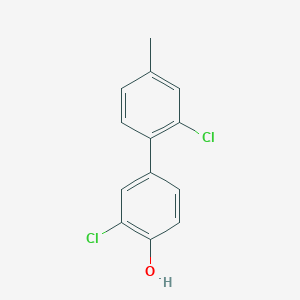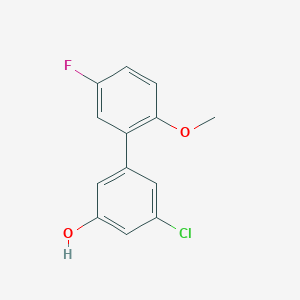
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% (2C5C3C2MPP) is a synthetic phenol compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 162-164°C and a boiling point of 296-297°C. 2C5C3C2MPP is used extensively in organic synthesis and has a wide range of applications in the fields of biology, chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a building block for the synthesis of a variety of organic compounds, such as aryl halides, aryl ethers, and aryl amines. It is also used as a catalyst in organic reactions, such as the Heck reaction and the Suzuki reaction. In addition, 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is an organic compound with a wide range of applications in scientific research. Its mechanism of action is based on its ability to react with other molecules, such as aryl halides, aryl ethers, and aryl amines. The reaction of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% with these molecules results in the formation of new molecules with different properties. This process is known as organic synthesis.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is an organic compound and does not have any known biochemical or physiological effects. It is not known to interact with any biological molecules and does not have any known toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in laboratory experiments has several advantages and limitations. One of the main advantages of using 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is its low cost and availability. It is also a relatively non-toxic compound, which makes it a good choice for laboratory experiments. However, 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is not very reactive and can be difficult to work with in some reactions. In addition, it is not suitable for use in reactions that require high temperatures or pressures.
Zukünftige Richtungen
The use of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in scientific research is expected to continue to expand in the future. One potential area of research is the use of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in the synthesis of pharmaceuticals and agrochemicals. In addition, 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% could be used in the synthesis of materials for use in nanotechnology and biomedical applications. Finally, 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% could be used in the synthesis of new catalysts for organic reactions, such as the Heck reaction and the Suzuki reaction.
Synthesemethoden
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% can be synthesized by a variety of methods, including the Friedel-Crafts alkylation of benzene and the Williamson ether synthesis. The most common method of synthesis is the Friedel-Crafts alkylation of benzene, which involves the reaction of benzene with an alkyl halide in the presence of an acid catalyst. The reaction produces an alkylated benzene, which is then hydrolyzed to form 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide to form an ether. The ether is then hydrolyzed to form 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-10(3-2-4-11(8)14)9-5-6-12(15)13(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTSHSOQLCBNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685998 |
Source


|
| Record name | 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-2-methylphenyl)phenol | |
CAS RN |
1261942-80-6 |
Source


|
| Record name | 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














